molecular formula C8H9FN2O2 B1343372 2-fluoro-N,N-dimethyl-4-nitroaniline CAS No. 65739-04-0

2-fluoro-N,N-dimethyl-4-nitroaniline

Cat. No. B1343372
CAS RN: 65739-04-0
M. Wt: 184.17 g/mol
InChI Key: QTXUWCWOGLFTTP-UHFFFAOYSA-N
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Description

2-fluoro-N,N-dimethyl-4-nitroaniline is a compound that has been studied for its interesting chemical and physical properties. It is related to the compound N,N-dimethyl-4-nitroaniline, which is known for its piezoelectric properties and ability to form nanocrystals with potential applications in energy harvesting and solid-state blue emitters . The fluorinated analog, 2-fluoro-4-nitroanisole, has been investigated for its photoreactivity, particularly in the context of photosubstitution reactions with n-hexylamine, which suggests a complex behavior involving different excited states .

Synthesis Analysis

The synthesis of related compounds such as N,N-dimethyl-4-nitroaniline has been explored in the context of creating piezoelectric materials. These materials are synthesized by embedding the organic nitroaniline nanocrystals into polymer microfibers using techniques like electrospinning . Although the synthesis of 2-fluoro-N,N-dimethyl-4-nitroaniline is not explicitly detailed in the provided papers, it can be inferred that similar methods could be applied to synthesize this compound with potential modifications to introduce the fluorine atom at the appropriate position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-nitroaniline is characterized by an acentric crystalline structure, which is crucial for its piezoelectric properties . The presence of the nitro group and the dimethylamino group likely contributes to the charge transfer capabilities of the molecule. The fluorinated analog would have a similar structure with the addition of a fluorine atom, which could influence the electronic properties and the overall reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of 2-fluoro-4-nitroanisole, a closely related compound, has been studied in photoreaction with n-hexylamine. This reaction proceeds via a dual mechanistic pathway involving different triplet excited states, leading to fluoride and methoxy substitution products . This suggests that 2-fluoro-N,N-dimethyl-4-nitroaniline could also exhibit interesting reactivity under photochemical conditions, potentially through similar excited state mechanisms.

Physical and Chemical Properties Analysis

N,N-dimethyl-4-nitroaniline exhibits remarkable piezoelectric properties, with a high piezoelectric output voltage coefficient, and also shows solid-state blue fluorescence . These properties are indicative of the potential utility of the compound in various applications, including energy harvesting and as an emitter in optoelectronic devices. The fluorinated derivative would likely retain some of these properties, with the fluorine atom possibly affecting the piezoelectric response and the fluorescence characteristics due to its electronegative nature.

Scientific Research Applications

1. Chemical Complex Formation

2-fluoro-N,N-dimethyl-4-nitroaniline, along with similar compounds, has been used in the preparation of new chemical complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes are characterized by their infrared, electronic spectra, and magnetic moments, indicating their potential utility in various chemical applications (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

2. Dye Intermediate and Pharmaceutical Use

4-Fluoro-3-nitroaniline, a compound similar to 2-fluoro-N,N-dimethyl-4-nitroaniline, has found significant importance as a novel dye intermediate in the United States. Its potential for extension in pharmaceuticals and insecticides has also been noted, highlighting its versatility in various industrial applications (Bil, 2007).

3. Functionalization of Silica Particles

Research has explored the functionalization of silica particles with chromophores and amino groups using 2-fluoro-N,N-dimethyl-4-nitroaniline and related compounds. This process equips silica particles with primary amino and various chromophoric groups, suggesting applications in areas like material science and nanotechnology (Roth et al., 2006).

4. Development of UV-Vis-sensitive pH Sensors

2-fluoro-N,N-dimethyl-4-nitroaniline has been used in the development of water-soluble UV-Vis-sensitive pH sensors. These sensors undergo changes in protonation and deprotonation depending on the pH, as observed through UV-Vis spectroscopy, which can have significant implications in chemical and environmental sensing applications (Roth, Jbarah, Holze, Friedrich, & Spange, 2006).

5. Photoprobes in Biochemical Research

2-fluoro-4-nitrophenyl ethers, similar to 2-fluoro-N,N-dimethyl-4-nitroaniline, have been studied as potential biochemical photoprobes. Their photosubstitution with various amines suggests potential applications in biochemical research and drug development (Pleixats et al., 1989).

6. Nonlinear Optical Properties

Studies on organic crystals containing charge-transfer interactions, such as nitroanilines with donor and acceptor substituents, have included compounds like 2-fluoro-5-nitroaniline. These studies focus on their nonlinear optical properties, which can be critical in the development of new materials for optical technologies (Yanes et al., 1997).

Safety And Hazards

2-Fluoro-N,N-dimethyl-4-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, appropriate safety measures should be taken while handling this compound.

Future Directions

One of the future directions for the use of 2-Fluoro-N,N-dimethyl-4-nitroaniline could be in the field of piezoelectric materials. A study has shown high piezoelectric output voltage from a similar compound .

properties

IUPAC Name

2-fluoro-N,N-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXUWCWOGLFTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634902
Record name 2-Fluoro-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N,N-dimethyl-4-nitroaniline

CAS RN

65739-04-0
Record name 2-Fluoro-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Punte, BE Rivero, SE Socolovsky… - … Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Investigation of the geometry of substituted dinitroanilines. I. Structural study of N,N-diisopropyl-2,4-dinitroaniline in the solid state and in solution Acta Crystallographica Section …
Number of citations: 14 scripts.iucr.org

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